molecular formula C20H23FN2O3 B5197797 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B5197797
M. Wt: 358.4 g/mol
InChI Key: MICIWFVFYUJTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DF-MDBP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to exhibit stimulant and hallucinogenic effects. DF-MDBP has gained popularity among recreational drug users due to its potency and availability. However, the scientific community has been studying the compound for its potential applications in research.

Mechanism of Action

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine acts as a potent stimulant by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The compound binds to the dopamine transporter and blocks the reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in the activity of dopaminergic neurons and a subsequent increase in dopamine release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are similar to those of other stimulants. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine on the brain and other organs are not well understood and require further research.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. The compound is also potent and exhibits a high affinity for the dopamine transporter, making it a useful tool for studying the central nervous system. However, the use of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in laboratory experiments is limited by its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the development of new drugs that target the dopamine transporter and have fewer side effects than existing stimulants. Another area of research is the investigation of the long-term effects of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine on the brain and other organs. Finally, the use of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) is also an area of potential future research.

Synthesis Methods

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-fluorophenylpiperidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-(2,4-dimethoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to investigate its potential as a tool for studying the central nervous system. The compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-17-9-10-18(19(12-17)26-2)20(24)23-11-3-4-16(13-23)22-15-7-5-14(21)6-8-15/h5-10,12,16,22H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICIWFVFYUJTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.